1-(4-Nitrobenzoyl)semicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrobenzoyl)semicarbazide is an organic compound with the molecular formula C8H8N4O4. It is a derivative of semicarbazide, featuring a nitrobenzoyl group attached to the semicarbazide moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Nitrobenzoyl)semicarbazide can be synthesized through a two-step process. The first step involves the formation of a carbamate intermediate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the reaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Nitrobenzoyl)semicarbazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The major product is 1-(4-aminobenzoyl)semicarbazide.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrobenzoyl)semicarbazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrobenzoyl)semicarbazide involves its interaction with specific molecular targets. For example, it can form complexes with metal ions, which can then interact with biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semicarbazide: A simpler derivative without the nitrobenzoyl group.
1-(4-Aminobenzoyl)semicarbazide: A reduced form of 1-(4-Nitrobenzoyl)semicarbazide.
Thiosemicarbazide: Contains a sulfur atom in place of the oxygen atom in semicarbazide.
Uniqueness
This compound is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other semicarbazide derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
73859-73-1 |
---|---|
Molekularformel |
C8H8N4O4 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
[(4-nitrobenzoyl)amino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-7(13)5-1-3-6(4-2-5)12(15)16/h1-4H,(H,10,13)(H3,9,11,14) |
InChI-Schlüssel |
PKZCWOZBUIFLBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.